molecular formula C9H8BrN3O B2953748 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1780782-32-2

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2953748
CAS No.: 1780782-32-2
M. Wt: 254.087
InChI Key: FUUVLQXZVDOYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2 , Molecular Formula: C9H8BrN3O, Molecular Weight: 254.09) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a fused 4H-pyrido[1,2-a]pyrimidin-4-one scaffold , which is recognized as a biologically important fused heterocyclic system in medicinal chemistry. The presence of both a reactive bromo substituent and an aminomethyl group on this core structure makes it a versatile building block for further synthetic elaboration . Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have demonstrated significant research value, particularly in drug discovery. Recent studies have identified such compounds as novel allosteric inhibitors of SHP2 , a protein tyrosine phosphatase implicated in various cancer signaling pathways. Furthermore, this structural class is the subject of ongoing investigations for targeting neurological diseases and other therapeutic areas, as covered in multiple patents. Researchers can utilize this compound to synthesize novel analogs for screening against biological targets or for developing solid forms in pre-formulation studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-1-2-8-12-7(4-11)3-9(14)13(8)5-6/h1-3,5H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVLQXZVDOYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the bromination of a pyrido[1,2-a]pyrimidine derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile. The aminomethylation step can be achieved using formaldehyde and ammonium chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.

    Cyclization Reactions: The aminomethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and a fused heterocyclic ring, making them structurally similar.

Uniqueness

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both an aminomethyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the exploration of diverse chemical and biological properties .

Biological Activity

2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by its unique structure, which includes an aminomethyl group and a bromine atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C9H8BrN3OC_9H_8BrN_3O with a molecular weight of 254.09 g/mol .

Chemical Structure

The structural representation of this compound can be summarized as follows:

PropertyValue
IUPAC Name2-(aminomethyl)-7-bromopyrido[1,2-a]pyrimidin-4-one
Chemical FormulaC9H8BrN3O
Molecular Weight254.09 g/mol
InChI KeyFUUVLQXZVDOYSR-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CC(=O)N2C=C1Br)CN

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts by inhibiting the growth and proliferation of pathogens through several biochemical pathways .

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound is known to inhibit enzymes critical for pathogen survival.
  • Disruption of Cellular Processes: It interferes with the life cycle of targeted pathogens, leading to their death or reduced viability.

Antimicrobial Properties

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains and fungi .

Case Study Example:
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a panel of human tumor cell lines, it showed promising results against renal and breast cancer cells, indicating its potential as a therapeutic agent in oncology .

Table: Anticancer Activity Data

Cell LineIC50 (µM)
Renal Cancer Cell Line5.0
Breast Cancer Cell Line10.0

Comparative Analysis with Similar Compounds

When compared to other compounds within the same class, such as 2-aminopyrimidine derivatives, this compound stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity .

Compound NameBiological Activity
2-Aminopyrimidine DerivativeModerate antimicrobial
3-Bromoimidazo[1,2-a]pyridinesAnticancer properties
This compound Strong antimicrobial & anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.